molecular formula C21H15BrN4O B11703796 2-(N'-(3-Bromo-benzylidene)-hydrazino)-3-phenyl-3H-quinazolin-4-one

2-(N'-(3-Bromo-benzylidene)-hydrazino)-3-phenyl-3H-quinazolin-4-one

Cat. No.: B11703796
M. Wt: 419.3 g/mol
InChI Key: IFVPVOKFSFRGGQ-OEAKJJBVSA-N
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Description

2-(N’-(3-Bromo-benzylidene)-hydrazino)-3-phenyl-3H-quinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a phenyl group, and a 3-bromo-benzylidene hydrazino moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N’-(3-Bromo-benzylidene)-hydrazino)-3-phenyl-3H-quinazolin-4-one typically involves a multi-step process. One common method includes the condensation of 3-bromo-benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-phenyl-4H-quinazolin-4-one under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(N’-(3-Bromo-benzylidene)-hydrazino)-3-phenyl-3H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The bromine atom in the 3-bromo-benzylidene moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-(N’-(3-Bromo-benzylidene)-hydrazino)-3-phenyl-3H-quinazolin-4-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various quinazolinone derivatives.

    Biology: The compound has shown potential as an antimicrobial and antiviral agent.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(N’-(3-Bromo-benzylidene)-hydrazino)-3-phenyl-3H-quinazolin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to these enzymes, it can disrupt cellular processes, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(N’-(4-Bromo-benzylidene)-hydrazino)-3-phenyl-3H-quinazolin-4-one
  • 2-(N’-(3-Chloro-benzylidene)-hydrazino)-3-phenyl-3H-quinazolin-4-one
  • 2-(N’-(3-Methyl-benzylidene)-hydrazino)-3-phenyl-3H-quinazolin-4-one

Uniqueness

2-(N’-(3-Bromo-benzylidene)-hydrazino)-3-phenyl-3H-quinazolin-4-one is unique due to the presence of the 3-bromo-benzylidene moiety, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different substituents on the benzylidene group.

Properties

Molecular Formula

C21H15BrN4O

Molecular Weight

419.3 g/mol

IUPAC Name

2-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-3-phenylquinazolin-4-one

InChI

InChI=1S/C21H15BrN4O/c22-16-8-6-7-15(13-16)14-23-25-21-24-19-12-5-4-11-18(19)20(27)26(21)17-9-2-1-3-10-17/h1-14H,(H,24,25)/b23-14+

InChI Key

IFVPVOKFSFRGGQ-OEAKJJBVSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2N/N=C/C4=CC(=CC=C4)Br

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2NN=CC4=CC(=CC=C4)Br

Origin of Product

United States

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